molecular formula C21H22N2O3 B11627921 Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11627921
M. Wt: 350.4 g/mol
InChI Key: IXNWUSFNKWMTGA-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate is an organic compound with a complex structure that includes a quinoline core, an ethoxyphenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups and its quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-(2-ethoxyanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-4-25-18-12-7-6-11-17(18)23-20-15-10-8-9-14(3)19(15)22-13-16(20)21(24)26-5-2/h6-13H,4-5H2,1-3H3,(H,22,23)

InChI Key

IXNWUSFNKWMTGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(C=NC3=C(C=CC=C32)C)C(=O)OCC

Origin of Product

United States

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